molecular formula C12H13NO3 B8508019 Methyl 3-[(cyclopropylamino)carbonyl]benzoate CAS No. 852879-05-1

Methyl 3-[(cyclopropylamino)carbonyl]benzoate

Cat. No. B8508019
M. Wt: 219.24 g/mol
InChI Key: JADUEDZMLTWJBS-UHFFFAOYSA-N
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Patent
US07776897B2

Procedure details

Toluene solution of 3-(Methoxycarbonyl)benzenecarboxylic acid, thionyl chloride and DMF (a catalytic amount) were heated under stirring. The reaction solution was dissolved in chloroform after evaporation under reduced pressure. After cyclopropylamine and triethylamine were added thereto and the whole was stirred at room temperature to obtain methyl 3-[(cyclopropylamino)carbonyl]benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])C=CC=C[CH:2]=1.[CH3:8][O:9][C:10]([C:12]1[CH:13]=[C:14]([C:18]([OH:20])=O)[CH:15]=[CH:16][CH:17]=1)=[O:11].S(Cl)(Cl)=O.C[N:26](C=O)C>C(Cl)(Cl)Cl>[CH:1]1([NH:26][C:18]([C:14]2[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=2)[C:10]([O:9][CH3:8])=[O:11])=[O:20])[CH2:2][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=C(C=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
After cyclopropylamine and triethylamine were added
STIRRING
Type
STIRRING
Details
the whole was stirred at room temperature

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(=O)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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